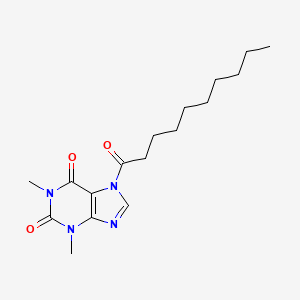
7-Decanoyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Decanoyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of xanthine, a class of compounds known for their stimulant effects. This compound is structurally related to theophylline and caffeine, which are well-known for their roles in stimulating the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Decanoyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the acylation of 1,3-dimethylxanthine with decanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Decanoyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
7-Decanoyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex xanthine derivatives.
Biology: This compound is studied for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a bronchodilator and its effects on the central nervous system.
Mechanism of Action
The mechanism of action of 7-Decanoyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound can inhibit the effects of adenosine, leading to increased neuronal activity and stimulation. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and enhanced cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A well-known bronchodilator used in the treatment of respiratory diseases.
Caffeine: A widely consumed stimulant found in coffee, tea, and various beverages.
Paraxanthine: A metabolite of caffeine with similar stimulant effects.
Uniqueness
7-Decanoyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific decanoyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other xanthine derivatives. This structural modification can influence its solubility, bioavailability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
59234-94-5 |
|---|---|
Molecular Formula |
C17H26N4O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
7-decanoyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H26N4O3/c1-4-5-6-7-8-9-10-11-13(22)21-12-18-15-14(21)16(23)20(3)17(24)19(15)2/h12H,4-11H2,1-3H3 |
InChI Key |
FEBCBUPKKYFRBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)N1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


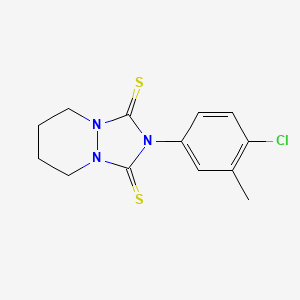
![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)
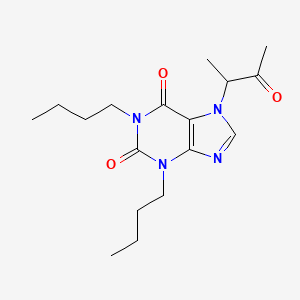
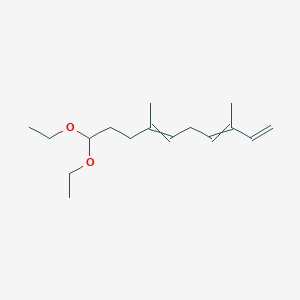
![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)

![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)
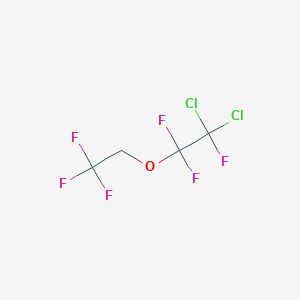
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)

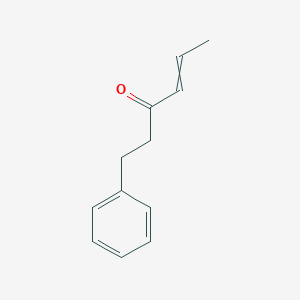
![N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14620193.png)

![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14620201.png)
